1-(1-Bromoethyl)-4-fluorobenzene
Overview
Description
1-(1-Bromoethyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromoethyl group at the first position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromoethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoroacetophenone followed by reduction and subsequent bromination. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are often carried out in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 1-(1-Hydroxyethyl)-4-fluorobenzene or 1-(1-Cyanoethyl)-4-fluorobenzene.
Oxidation: Formation of 4-fluorobenzoyl bromide or 4-fluorobenzoic acid.
Reduction: Formation of 1-ethyl-4-fluorobenzene.
Scientific Research Applications
1-(1-Bromoethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable moiety in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluorobenzyl bromide: Has a different substitution pattern, leading to different reactivity and applications.
1-Bromo-4-fluorobenzene: Lacks the ethyl group, resulting in different chemical properties and uses.
Uniqueness
1-(1-Bromoethyl)-4-fluorobenzene is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct reactivity and potential applications. The combination of these groups makes it a versatile compound in synthetic chemistry and various research fields.
Properties
CAS No. |
65130-46-3 |
---|---|
Molecular Formula |
C9H10INO2S |
Molecular Weight |
323.15 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(iodomethyl)aziridine |
InChI |
InChI=1S/C9H10INO2S/c10-6-8-7-11(8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
XZWLAXINCBWNPP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)Br |
Canonical SMILES |
C1C(N1S(=O)(=O)C2=CC=CC=C2)CI |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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